molecular formula C30H27N3O3 B12407832 CBP/p300-IN-19

CBP/p300-IN-19

Cat. No.: B12407832
M. Wt: 477.6 g/mol
InChI Key: QLCHGDXZIUOABP-UHFFFAOYSA-N
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Description

CBP/p300-IN-19 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, cell growth, and differentiation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate transcriptional activity and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBP/p300-IN-19 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and nucleophiles.

    Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to improve yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CBP/p300-IN-19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

CBP/p300-IN-19 has a wide range of scientific research applications, including:

Mechanism of Action

CBP/p300-IN-19 exerts its effects by binding to the bromodomain of CBP and p300, inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other proteins, leading to altered chromatin structure and gene expression. The compound specifically targets the bromodomain, which is responsible for recognizing acetylated lysine residues on histones . By blocking this interaction, this compound disrupts the recruitment of transcriptional machinery to gene promoters, thereby modulating transcriptional activity .

Comparison with Similar Compounds

CBP/p300-IN-19 is unique in its high selectivity and potency for the bromodomain of CBP and p300. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications. This compound stands out for its balanced profile, making it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C30H27N3O3

Molecular Weight

477.6 g/mol

IUPAC Name

2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine

InChI

InChI=1S/C30H27N3O3/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2

InChI Key

QLCHGDXZIUOABP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6

Origin of Product

United States

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